Cas no 2097945-35-0 (2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid)

2-(Cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a chiral amino acid derivative featuring a cyclopropyl and tetrahydro-2H-pyran-4-yl substitution on the nitrogen atom. Its unique structure combines the conformational rigidity of the cyclopropyl group with the steric and electronic influence of the tetrahydropyran ring, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The compound's stereocenter and functionalized backbone enable its use in designing peptidomimetics or as a building block for bioactive molecules. Its balanced lipophilicity and potential for further derivatization enhance its utility in drug discovery, particularly for targeting enzymes or receptors requiring tailored steric and electronic properties.
2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid structure
2097945-35-0 structure
Product Name:2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
CAS No:2097945-35-0
MF:C12H21NO3
MW:227.300043821335
CID:5721485
PubChem ID:121203527
Update Time:2025-05-20

2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2097945-35-0
    • F1907-7427
    • 2-[cyclopropyl(oxan-4-yl)amino]butanoic acid
    • AKOS026711777
    • 2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
    • Butanoic acid, 2-[cyclopropyl(tetrahydro-2H-pyran-4-yl)amino]-
    • Inchi: 1S/C12H21NO3/c1-2-11(12(14)15)13(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3,(H,14,15)
    • InChI Key: URKHXLICIRIWHG-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)N(C(C(=O)O)CC)C1CC1

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 370.7±37.0 °C(Predicted)
  • pka: 2.25±0.14(Predicted)

2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid Pricemore >>

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Additional information on 2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid

Introduction to 2-(Cyclopropyl(Tetrahydro-2H-Pyran-4-Yl)Amino)Butanoic Acid (CAS No. 2097945-35-0)

The compound 2-(Cyclopropyl(Tetrahydro-2H-Pyran-4-Yl)Amino)Butanoic Acid, identified by the CAS registry number CAS No. 2097945-35-0, is a fascinating molecule with potential applications in various fields, particularly in the pharmaceutical industry. This compound has garnered attention due to its unique chemical structure and promising biological properties, which have been explored in recent studies.

The molecular structure of 2-(Cyclopropyl(Tetrahydro-2H-Pyran-4-Yl)Amino)Butanoic Acid comprises a cyclopropane ring, a tetrahydropyran moiety, and a butanoic acid group, creating a complex yet functional architecture. The cyclopropane ring is known for its high strain energy, which can contribute to unique reactivity and binding properties when incorporated into larger molecules. The tetrahydropyran group adds a sugar-like functionality, potentially enhancing solubility and bioavailability when used in drug design.

Recent research has focused on the synthesis and characterization of this compound, with studies highlighting its potential as an intermediate in the development of bioactive molecules. For instance, investigations into its role as a building block for peptide synthesis have shown promise, particularly in the creation of cyclic peptides with enhanced stability and selectivity.

In terms of biological activity, preliminary assays have demonstrated that 2-(Cyclopropyl(Tetrahydro-2H-Pyran-4-Yl)Amino)Butanoic Acid exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound for drug discovery efforts targeting enzyme-mediated diseases such as cancer or neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels, making it feasible for large-scale production if future studies confirm its therapeutic potential.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest that the cyclopropane ring plays a critical role in stabilizing interactions through non-covalent forces such as π-stacking and hydrogen bonding.

In conclusion, 2-(Cyclopropyl(Tetrahydro-2H-Pyran-4-Yl)Amino)Butanoic Acid (CAS No. 2097945-35-0) represents an intriguing molecule with significant potential in drug discovery and development. Its unique structure and promising biological properties make it a valuable addition to the arsenal of compounds being explored for therapeutic applications.

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